molecular formula C8H7ClN2 B3164241 5-Chloro-4,6-dimethylnicotinonitrile CAS No. 890092-32-7

5-Chloro-4,6-dimethylnicotinonitrile

Cat. No. B3164241
CAS RN: 890092-32-7
M. Wt: 166.61 g/mol
InChI Key: HCBKBKLCCUVNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4,6-dimethylnicotinonitrile is a chemical compound with the CAS Number: 890092-32-7 . It has a molecular weight of 166.61 and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of similar compounds like 2-chloro-4,6-dimethylnicotinonitrile has been reported . In 2017, Koval et al. synthesized some new 2-chloro-4,6-dimethylnicotinonitrile from 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide using Vilsmeier–Haack reagent (DMF-POCl3) by refluxing the reaction mixture for 5 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClN2/c1-5-7(3-10)4-11-6(2)8(5)9/h4H,1-2H3 . The InChI key is HCBKBKLCCUVNOA-UHFFFAOYSA-N .


Chemical Reactions Analysis

The Vilsmeier–Haack reagent, a versatile reagent in organic chemistry, is used to formylate various heterocyclic compounds of medicinal interest . These derivatives act as excellent precursors having different aryl ring functionalities and could be used for the synthesis of a variety of heterocyclic scaffolds .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 166.61 and its IUPAC name is this compound .

Scientific Research Applications

Chlorinated Compounds in Environmental Science

Chlorinated organic compounds, including a wide variety of chlorinated solvents and by-products, are extensively studied for their environmental impact, degradation pathways, and remediation methods. For example, triclosan (TCS), a widely used antimicrobial agent, exhibits environmental persistence leading to concerns regarding its ecological and health impacts. Studies on TCS highlight the challenges of managing chlorinated compounds in the environment and the need for effective remediation technologies to mitigate their adverse effects (Bedoux et al., 2012).

Catalysis and Chemical Synthesis

Chlorinated compounds also play a crucial role in catalysis and as intermediates in organic synthesis. For instance, the catalytic synthesis of polyoxymethylene dimethyl ethers (OMEs) from chlorinated intermediates demonstrates the application of chlorinated compounds in producing fuels and chemicals with lower environmental impacts (Baranowski et al., 2017). These applications underscore the importance of chlorinated compounds in advancing sustainable chemical processes.

Environmental Remediation

Chlorinated volatile organic compounds (Cl-VOCs) are prevalent environmental pollutants due to their extensive use in industrial and commercial applications. Research into Cl-VOCs focuses on understanding their sources, health impacts, and remediation technologies. Advanced oxidation processes (AOPs), biodegradation, and phytoremediation are among the techniques explored for the removal of Cl-VOCs from contaminated sites, highlighting the ongoing efforts to address the environmental challenges posed by these compounds (Huang et al., 2014).

Mechanism of Action

While the specific mechanism of action for 5-Chloro-4,6-dimethylnicotinonitrile is not mentioned in the search results, similar compounds have been used for the synthesis of a selective muscarinic receptor 4 (M4) positive allosteric modulator called ML253 .

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloro-4,6-dimethylnicotinonitrile, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity for dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

While specific future directions for 5-Chloro-4,6-dimethylnicotinonitrile are not mentioned in the search results, similar compounds have been used in the synthesis of new biologically potent heterocycles with applications such as anti-cancer, anti-Alzheimer, anti-inflammatory, etc . This suggests potential future directions in medicinal chemistry and drug development.

properties

IUPAC Name

5-chloro-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-7(3-10)4-11-6(2)8(5)9/h4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBKBKLCCUVNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1C#N)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101257211
Record name 5-Chloro-4,6-dimethyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

890092-32-7
Record name 5-Chloro-4,6-dimethyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890092-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4,6-dimethyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-4,6-dimethylnicotinonitrile
Reactant of Route 2
5-Chloro-4,6-dimethylnicotinonitrile
Reactant of Route 3
Reactant of Route 3
5-Chloro-4,6-dimethylnicotinonitrile
Reactant of Route 4
Reactant of Route 4
5-Chloro-4,6-dimethylnicotinonitrile
Reactant of Route 5
Reactant of Route 5
5-Chloro-4,6-dimethylnicotinonitrile
Reactant of Route 6
5-Chloro-4,6-dimethylnicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.